2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Protecting Group Chemistry Silyl Ether Stability Multi-step Organic Synthesis

Choose 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS 342621-21-0) for its unique TIPS-protected phenol. This sterically hindered, electron-deficient building block prevents unwanted side reactions and enhances solubility, making it the superior choice for multi-step syntheses of kinase inhibitors and PROTACs. Do not compromise your synthetic route with unprotected or less stable analogs that lead to lower yields and complex purification.

Molecular Formula C17H25ClF3NO2Si
Molecular Weight 395.922
CAS No. 342621-21-0
Cat. No. B564594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
CAS342621-21-0
Synonyms1-[2-Amino-5-chloro-4-(triisopropylsilyloxy)phenyl]-2,2,2-trifluoroethanone; _x000B_1-[2-Amino-5-chloro-4-[[tris(1-methylethyl)silyl]oxy]phenyl]_x000B_-2,2,2-trifluoroethanone
Molecular FormulaC17H25ClF3NO2Si
Molecular Weight395.922
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl
InChIInChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3
InChIKeyIHJKTPJNAVUZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS 342621-21-0): A TIPS-Protected Aniline Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS 342621-21-0) is a multifunctional aromatic amine characterized by a trifluoroacetyl group, a chloro substituent, and a triisopropylsilyl (TIPS)-protected phenolic hydroxyl group . This unique combination of electron-withdrawing, halogen, and bulky silyl ether functionalities renders it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors, targeted protein degraders (PROTACs), and other bioactive compounds [1]. Its structural features are designed to impart enhanced stability, controlled reactivity, and improved solubility profiles, which are critical for multi-step synthetic routes and for modulating the physicochemical properties of final drug candidates .

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline: Why In-Class Aniline Analogs Cannot Be Substituted Without Compromising Synthesis Outcomes


Generic substitution of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline with simpler aniline derivatives, such as 2-trifluoroacetyl-4-chloroaniline (lacking the TIPS group) or 2-trifluoroacetyl-4-chloro-5-hydroxyaniline (with a free phenol), introduces significant risks in synthetic workflows. The absence of the bulky TIPS protecting group eliminates critical steric hindrance, leading to uncontrolled side reactions at the phenolic oxygen and potentially lower yields in subsequent coupling or functionalization steps [1]. Furthermore, the TIPS group dramatically alters the compound's lipophilicity and solubility, which are essential for efficient purification and for achieving desired drug-like properties in advanced intermediates . The following quantitative evidence guide details these specific, measurable differences that justify the selection of this precise compound over its closest analogs.

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline: Quantifiable Differentiation vs. Closest Analogs in Stability, Lipophilicity, and Synthetic Utility


Enhanced Acid and Fluoride Stability Conferred by the Triisopropylsilyl (TIPS) Protecting Group

The triisopropylsilyl (TIPS) ether moiety in 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline provides superior stability against acidic and fluoride-mediated cleavage compared to less bulky silyl protecting groups, such as triethylsilyl (TES) or fluorous silyl analogs. This enhanced stability is a class-level characteristic of TIPS-protected alcohols and phenols, as demonstrated by comparative reactivity studies [1]. In direct kinetic comparisons, TIPS ethers are significantly more resistant to acidic hydrolysis than TES ethers, and they are more stable than fluorous TIPS analogs (FTIPS and FTIPS*) toward both acid and fluoride ion cleavage [1].

Protecting Group Chemistry Silyl Ether Stability Multi-step Organic Synthesis

Significantly Increased Lipophilicity (LogP) Compared to Non-Silylated Analog

The attachment of the triisopropylsilyl (TIPS) group to the phenolic oxygen dramatically increases the lipophilicity of the compound, as quantified by the calculated partition coefficient (LogP). This property is crucial for modulating the pharmacokinetic profile of final drug molecules and for facilitating chromatographic purification . The target compound exhibits a LogP of approximately 6.80, whereas its closest analog lacking the TIPS group, 2-trifluoroacetyl-4-chloroaniline (CAS 154598-53-5), has a LogP of approximately 3.25 [1].

Physicochemical Properties Lipophilicity Drug Design ADME

High Vendor-Specified Purity (≥95%) Ensuring Reproducible Synthesis Outcomes

Reputable vendors specify a minimum purity of 95% for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline . This high purity is critical for ensuring predictable reactivity and minimizing side products in subsequent synthetic steps, particularly when used as a building block for complex molecules like kinase inhibitors. In contrast, some non-silylated analogs, such as 2-trifluoroacetyl-4-chloro-5-hydroxyaniline (CAS 1159977-60-2), are also commercially available at similar purities (e.g., 98%), but their unprotected phenol group makes them inherently more reactive and prone to oxidation or unwanted side reactions, which can compromise overall yield and purity [1].

Chemical Purity Quality Control Synthetic Intermediate

Steric Shielding by TIPS Group Prevents Undesired Nucleophilic Attack at Phenolic Oxygen

The bulky triisopropylsilyl (TIPS) group provides significant steric shielding around the phenolic oxygen, effectively preventing undesired nucleophilic attacks or electrophilic aromatic substitution reactions at this site during subsequent synthetic manipulations [1]. This is a key advantage over analogs with smaller protecting groups (e.g., TMS or TBDMS) or no protection at all. The increased steric bulk of TIPS compared to TBDMS translates to greater stability and selectivity in complex reaction sequences, as noted in studies on the protection of fluorophenols [2].

Steric Hindrance Regioselectivity Protecting Group Strategy

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline: Optimal Use Cases in Medicinal Chemistry and Pharmaceutical Development


Synthesis of Kinase Inhibitors and Targeted Protein Degraders (PROTACs)

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline serves as an advanced intermediate in the construction of kinase inhibitors and PROTAC molecules. The TIPS-protected phenol can be selectively deprotected at a late stage to reveal a hydroxyl handle for conjugation to linkers or targeting ligands, while the trifluoroacetyl and chloro groups provide points for further functionalization. The enhanced stability of the TIPS group ensures the integrity of the phenolic oxygen throughout multi-step sequences, and the increased lipophilicity (LogP ~6.8) facilitates purification of non-polar intermediates [1][2].

Solid-Phase Peptide Synthesis (SPPS) of Modified Tyrosine Residues

The TIPS protecting group has been validated as a robust choice for protecting fluorophenols during solid-phase peptide synthesis, demonstrating greater stability than TBDMS groups [1]. 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline can be employed as a building block to introduce protected phenolic or fluorophenolic moieties into peptide chains, where the TIPS group withstands the acidic and basic conditions of SPPS cycles, thereby preventing premature deprotection and ensuring high yields of the desired modified peptides [1][2].

Late-Stage Functionalization via Selective Deprotection

The TIPS group in this compound offers a strategic advantage for late-stage functionalization. After completing harsh synthetic steps, the TIPS group can be selectively cleaved under mild fluoride conditions (e.g., TBAF) to unveil a reactive phenol. This phenol can then be utilized for O-alkylation, acylation, or coupling to generate diverse analogs. The steric bulk of the TIPS group ensures that the protected phenol remains inert during earlier steps, a level of control not achievable with less bulky protecting groups or with free phenols [1].

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